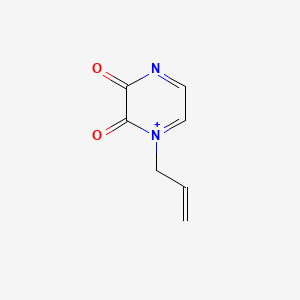

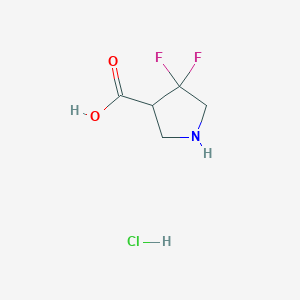

1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP can cause irreversible damage to the dopaminergic neurons in the brain, leading to symptoms that resemble Parkinson's disease.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis, structure, and reactivity of 1,4-dihydropyrazine derivatives have been a subject of interest due to their unique chemical properties. For instance, the synthesis of 4a,8a-diaza-2,6-dioxa-3,4,7,8-tetrahydro-4,4,8,8-tetramethylanthracene-1,5-dione (DDTTA) showcases the formation of a modestly stable, almost flat 1,4-dihydropyrazine, highlighting its green color and significant solvatochromism in its long-wavelength visible absorption band (Brook, Haltiwanger, & Koch, 1992). This study illustrates the potential of 1,4-dihydropyrazine derivatives in synthesizing novel compounds with interesting optical properties.

Coordination Chemistry

Research into regioisomers of N-hydroxyalkylpyridylpyrazole ligands and their coordination to metals such as Pd(II), Pt(II), and Zn(II) provides insight into the structural versatility of pyrazine derivatives. The separation, characterization, and X-ray diffraction analysis of these complexes reveal diverse coordination geometries and bonding modes, offering pathways for the design of novel coordination compounds (Luque et al., 2011).

Oxidation Studies

The oxidation behavior of 1,4-dihydropyrazines like DDTTA underlines the chemical reactivity of these compounds towards dioxygen in various organic solvents. The study of such oxidations contributes to understanding the stability and reactive intermediates of dihydropyrazines, which are less reactive compared to their biologically active counterparts (Brook, Noll, & Koch, 1997).

Novel Compound Synthesis

Explorations into monoalkylation reactions of symmetrical α-diones offer methodologies for synthesizing monoalkylated 1,2-diones. This technique, through the steric control of dihydropyrazines, allows for selective deprotonation and alkylation, leading to efficient production of monoalkylated diones in good yields. Such synthetic strategies enhance the toolbox for creating diverse organic compounds (Gopal, Nadkarni, & Sayre, 1998).

Electrochemical and Photophysical Properties

The investigation into homobimetallic Re(I) complexes involving 1,4-dihydropyrazine derivatives reveals their potential in luminescent and electrochemical applications. Such studies provide valuable insights into the photophysical properties and electronic structures of bimetallic complexes, suggesting their use in developing new materials for optical and electronic devices (Lin et al., 1992).

Eigenschaften

IUPAC Name |

1-prop-2-enylpyrazin-1-ium-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h2-3,5H,1,4H2/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABWYRAFUWUYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CC=NC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2O2+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)